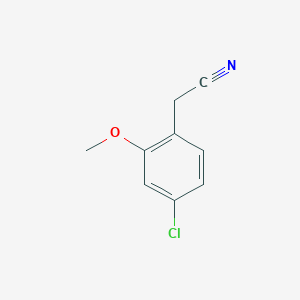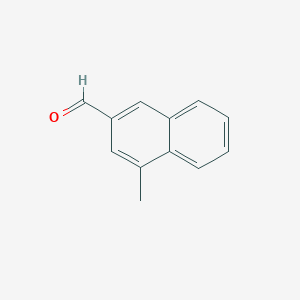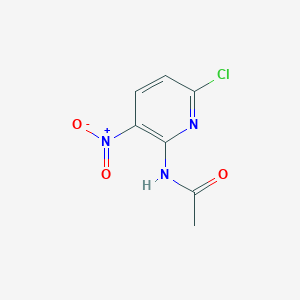![molecular formula C21H34N4O3 B168392 (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide CAS No. 108370-29-2](/img/structure/B168392.png)
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide, also known as Boc-L-Leu-L-Leu-L-Val-L-Tyr-L-Arg-L-Leu-NH2, is a peptide compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide is not fully understood. It is believed to exert its antimicrobial activity by disrupting the cell membrane of microorganisms. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells. Its antiviral activity is believed to be due to its ability to inhibit viral replication.
生化学的および生理学的効果
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication. In addition, it has been investigated for its potential use as a vaccine adjuvant and in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide is its broad-spectrum antimicrobial activity. It has also been shown to exhibit anticancer and antiviral activities. However, one of the limitations of this compound is its high cost of synthesis, which may limit its use in large-scale studies.
将来の方向性
There are several future directions for the study of (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of its potential use in combination with other antimicrobial, anticancer, or antiviral agents. Furthermore, the potential use of this compound as a vaccine adjuvant and in the treatment of Alzheimer's disease warrants further investigation.
合成法
The synthesis of (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide involves the use of solid-phase peptide synthesis (SPPS) technique. This involves the sequential addition of protected amino acids to a solid support, followed by the removal of the protecting groups to yield the desired peptide. The final product is obtained by cleaving the peptide from the solid support and purifying it using high-performance liquid chromatography (HPLC).
科学的研究の応用
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, anticancer, and antiviral activities. It has also been investigated for its potential use as a vaccine adjuvant and in the treatment of Alzheimer's disease.
特性
CAS番号 |
108370-29-2 |
|---|---|
製品名 |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |
分子式 |
C21H34N4O3 |
分子量 |
390.5 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C21H34N4O3/c1-13(2)10-16(22)20(27)25-18(11-14(3)4)21(28)24-17(19(23)26)12-15-8-6-5-7-9-15/h5-9,13-14,16-18H,10-12,22H2,1-4H3,(H2,23,26)(H,24,28)(H,25,27)/t16-,17-,18-/m0/s1 |
InChIキー |
XFPUHEASCSXICK-BZSNNMDCSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |
配列 |
LLF |
同義語 |
H-LEU-LEU-PHE-NH2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






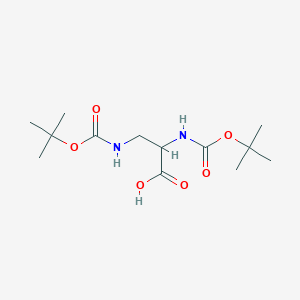
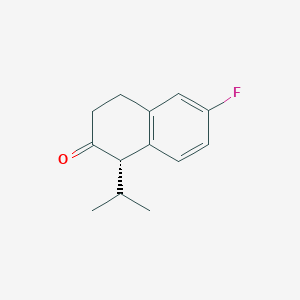
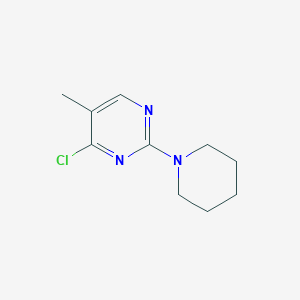

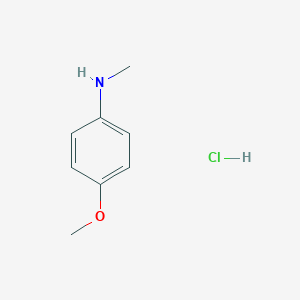
![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)
